molecular formula C8H7NO2 B042312 4-Methoxyphenyl isocyanate CAS No. 5416-93-3

4-Methoxyphenyl isocyanate

Cat. No. B042312
CAS RN: 5416-93-3
M. Wt: 149.15 g/mol
InChI Key: FMDGXCSMDZMDHZ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl isocyanate is a chemical compound utilized in various synthetic applications, particularly in organic chemistry for the synthesis of polymers, pharmaceuticals, and agrochemicals. Its reactivity and structural features make it a valuable intermediate in the development of materials with specific chemical and physical properties.

Synthesis Analysis

The synthesis of isocyanates, including 4-Methoxyphenyl isocyanate, often involves the phosgenation of the corresponding amine. Alternative, more environmentally friendly methods have been explored due to concerns over the use of phosgene, a highly toxic gas. One notable approach is the carbonylation of nitro compounds in the presence of catalysts (Rokicki, Parzuchowski, & Mazurek, 2015)[https://consensus.app/papers/nonisocyanate-polyurethanes-synthesis-properties-rokicki/3d139f456bed516ea100b7f601958aab/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl isocyanate features an isocyanate group (-N=C=O) attached to a 4-methoxyphenyl ring. This structure is significant for its reactivity, particularly the electrophilic carbon in the isocyanate group, which readily forms bonds with nucleophiles, including alcohols and amines, facilitating the synthesis of urethanes and ureas.

Chemical Reactions and Properties

4-Methoxyphenyl isocyanate participates in typical isocyanate reactions, such as the formation of urethanes with alcohols and ureas with amines. Its methoxy group can influence its reactivity and the properties of the resulting compounds, potentially imparting increased solubility or altering electronic properties (Nakashima, Takeshita, & Morimoto, 2002)[https://consensus.app/papers/review-exposure-isocyanates-mechanisms-action-nakashima/13d8ee6ad1d756498b8e031dfd5a11d9/?utm_source=chatgpt].

Scientific Research Applications

  • Potential Antifertility Agents

    Diastereoisomers synthesized from 4-Methoxyphenyl isocyanate compounds demonstrate potential antifertility, estrogenic hypocholesterolemic, and gonadotropin inhibitory activities (Crenshaw et al., 1973).

  • Synthesis of Organic Compounds

    Derivatives of 4-Methoxyphenyl isocyanate, such as (4-Methoxyphenyl)amine, can be used to synthesize O-silylurethanes, ureas, and formamides, which are important in organic synthesis (Belova et al., 2017).

  • Formation of Tetrahydroquinazoline Diones

    Reactions with O-Methoxycarbonyl-phenyl isocyanate and mono-aminoalkyl orthophosphoric and sulfuric acids produce tetrahydroquinazoline-2,4-dione-3-ethyl phosphoric or sulfuric compounds (Cherbuliez et al., 1967).

  • Development of New Polyureas

    New polyureas derived from 4-(4′-Methoxyphenyl)urazole show promise for applications in coatings, paints, and coating systems (Mallakpour et al., 2002).

  • Detection of Isocyanates in Air

    A method for detecting low-molecular isocyanates in air using NBDPZ-impregnated filters and tandem mass spectrometry has been developed, offering precise quantification (Henneken et al., 2006).

  • Conformational Analysis

    Studies show that the most stable conformers of phenyl isocyanate and o-methoxyphenyl isocyanate are planar with Cs symmetry (Remko et al., 1988).

  • Helical Structure in Polymers

    The helical structure of oligo- and poly(m-substituted phenyl isocyanate)s with optically active end-groups can be influenced by the electron-donating power of meta substituents (Maeda & Okamoto, 1998).

Safety And Hazards

4-Methoxyphenyl isocyanate is harmful if swallowed or inhaled . It may cause respiratory irritation . It causes skin irritation and serious eye irritation . It should be stored under inert gas at 2-8°C . It should be handled with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-isocyanato-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGXCSMDZMDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063854
Record name Benzene, 1-isocyanato-4-methoxy-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methoxyphenyl isocyanate

CAS RN

5416-93-3
Record name 4-Methoxyphenyl isocyanate
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Record name 1-Isocyanato-4-methoxybenzene
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Record name 4-Methoxyphenyl isocyanate
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Record name Benzene, 1-isocyanato-4-methoxy-
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Record name Benzene, 1-isocyanato-4-methoxy-
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Record name 4-methoxyphenyl isocyanate
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Record name 1-ISOCYANATO-4-METHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
AB Velappan, S Kogatam, D Datta, R Srithar… - Organic Chemistry …, 2019 - pubs.rsc.org
… Nevertheless, for an indirect confirmation, o-toluidine was reacted first with 3-methoxyphenyl isocyanate and 4-methoxyphenyl isocyanate to afford compounds 5 and 6, respectively, …
Number of citations: 2 pubs.rsc.org
JET Corrie, GW Kirby, RP Sharma - Journal of the Chemical Society …, 1982 - pubs.rsc.org
… Similarly, adduct (lb) gave 4-chlorophenyl isocyanate (92% by g.1.c.) and thence, with aniline, N-(4-chlorophenyl) -N'-phenylurea, and adduct (lc) gave 4-methoxyphenyl isocyanate (…
Number of citations: 14 pubs.rsc.org
K Huang, CD Martin - Inorganic Chemistry, 2015 - ACS Publications
… For 1-adamantyl isocyanate, a BNC 5 heterocycle was obtained from the insertion of the C–N moiety into the five-membered borole, whereas for 4-methoxyphenyl isocyanate, a BOC 5 …
Number of citations: 69 pubs.acs.org
K Sakurai, K Noguchi, K Nishibe - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… Ipidacrine (2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine) was reacted with 4-methoxyphenyl isocyanate to give the title compound, C 28 H 30 N 4 O 4 . An intramolecular N…
Number of citations: 10 scripts.iucr.org
NK Chaudhuri, B Markus - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
… The leC-labeled form of the hydroxy metabolite 14 was synthesized by reaction of 4-methoxyphenyl isocyanate and the =CN-labeled ketonitrile 12, followed by demethylation with boron …
N Makiuchi, A Sudo, T Endo - Journal of Polymer Science Part …, 2015 - Wiley Online Library
… were synthesized by the reactions of 4-aminopyridine (4AP) with the corresponding isocyanates such as phenyl isocyanate, 4-methylphenyl isocyanate, 4-methoxyphenyl isocyanate, 4-…
Number of citations: 10 onlinelibrary.wiley.com
C Shi, Q Zhang, KK Wang - The Journal of Organic Chemistry, 1999 - ACS Publications
… The use of the aza-Wittig reaction between 4-methoxyphenyl isocyanate and the iminophosphoranes 2d and 2f to produce the corresponding carbodiimides followed by thermolysis …
Number of citations: 123 pubs.acs.org
H Choi, YS Shim, SC Lee, SK Kang… - … Section E: Structure …, 2011 - scripts.iucr.org
… 2-Amino-1-phenylethanol and 4-methoxyphenyl isocyanate were purchased from Sigma … -1-phenylethanol (0.3 g, 1.2 mmol) with 4-methoxyphenyl isocyanate (0.39 g, 1.0 mmol) in …
Number of citations: 4 scripts.iucr.org
X Chen, T Wang, Z Lu, P Li - Organic Letters, 2022 - ACS Publications
… -4-yl)acrylate 1a and 4-methoxyphenyl isocyanate 2a as model substrates to examine our … -4-yl)acrylate 1a (0.05 mmol), 4-methoxyphenyl isocyanate 2a (0.075 mmol), and P5 (20 mol %…
Number of citations: 9 pubs.acs.org
L Lecomte, V Desreux - Polymer, 1975 - Elsevier
… The present communication concerns essentially the study of the hydrodynamic properties of poly (4-methoxyphenyl isocyanate) (PMIC) and poly (4-methylphenyl isocyanate) (PTIC) in …
Number of citations: 7 www.sciencedirect.com

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